

Application Note & Protocol: Development of a Quantitative Analytical Method for Rauvotetraphylline C

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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055

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Introduction

Rauvotetraphylline C is an alkaloid isolated from the aerial parts of *Rauwolfia tetraphylla*, a plant known for its rich composition of various pharmacologically active alkaloids.[1][2] The *Rauwolfia* genus has been a source of compounds with activities such as antipsychotic, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Given the therapeutic potential of alkaloids from this genus, a robust and reliable analytical method for the quantification of **Rauvotetraphylline C** is essential for pharmacokinetic studies, quality control of herbal preparations, and further drug development.

This document outlines a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography-mass spectrometry (RP-HPLC-MS) method for the determination of **Rauvotetraphylline C**.

Chemical Properties of **Rauvotetraphylline C**:

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₇	[1]
Molecular Weight	510.58 g/mol	[1]
CAS Number	1422506-51-1	[1]

Experimental Protocols

Materials and Reagents

- **Rauvotetraphylline C** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Plant material (*Rauwolfia tetraphylla*) or formulated product containing **Rauvotetraphylline C**

Sample Preparation

2.2.1. Extraction from Plant Material:

- Weigh 1.0 g of dried and powdered *Rauwolfia tetraphylla* aerial parts.
- Add 20 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in 5 mL of methanol.

- Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

2.2.2. Preparation from a Formulation:

- Accurately weigh a quantity of the formulation equivalent to approximately 1 mg of **Rauvotetraphylline C**.
- Dissolve in 10 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter.

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Rauvotetraphylline C** reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

HPLC-MS Method

2.4.1. Chromatographic Conditions:

A reversed-phase HPLC method is proposed for the separation of **Rauvotetraphylline C**.

Parameter	Recommended Condition
Column	C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	30 °C
Injection Volume	5 µL

2.4.2. Mass Spectrometry Conditions:

An electrospray ionization (ESI) source in positive ion mode is recommended for the detection of **Rauvotetraphylline C**.

Parameter	Recommended Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Monitored Ion (m/z)	[M+H] ⁺ = 511.24

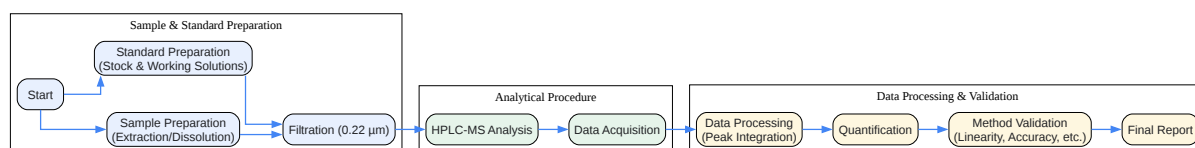
Method Validation

The developed method should be validated according to ICH guidelines, including the following parameters:

- **Linearity:** Analyze the calibration standards and plot the peak area against the concentration. A linear regression should be performed, and the correlation coefficient (r^2) should be >0.999 .
- **Accuracy:** Perform recovery studies by spiking a known amount of **Rauvotetraphylline C** into a blank matrix. The recovery should be within 98-102%.
- **Precision:** Assess both intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 2%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the lowest concentration at which the analyte can be reliably detected and quantified.
- **Specificity:** Analyze blank samples to ensure no interference from the matrix at the retention time of **Rauvotetraphylline C**.
- **Robustness:** Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature) to assess the method's reliability.

Visualizations

Experimental Workflow



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Caption: Workflow for the development of an analytical method for **Rauvotetraphylline C**.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by **Rauvotetraphylline C**. While other alkaloids from the *Rauwolfia* genus are known to possess biological activities that imply interaction with cellular signaling, dedicated research is required to elucidate the specific mechanisms of action for **Rauvotetraphylline C**. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time.

Conclusion

The proposed RP-HPLC-MS method provides a robust and sensitive approach for the quantitative analysis of **Rauvotetraphylline C**. This method is suitable for a range of applications, including quality control, pharmacokinetic studies, and phytochemical analysis. Further research into the bioactivity and specific cellular targets of **Rauvotetraphylline C** is warranted to fully understand its therapeutic potential.

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